3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1040669-85-9
VCID: VC11945661
InChI: InChI=1S/C22H30N4O2S/c27-20(23-15-7-10-17-8-3-1-4-9-17)14-13-19-16-29-22(25-19)26-21(28)24-18-11-5-2-6-12-18/h1,3-4,8-9,16,18H,2,5-7,10-15H2,(H,23,27)(H2,24,25,26,28)
SMILES: C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCCC3=CC=CC=C3
Molecular Formula: C22H30N4O2S
Molecular Weight: 414.6 g/mol

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide

CAS No.: 1040669-85-9

Cat. No.: VC11945661

Molecular Formula: C22H30N4O2S

Molecular Weight: 414.6 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide - 1040669-85-9

Specification

CAS No. 1040669-85-9
Molecular Formula C22H30N4O2S
Molecular Weight 414.6 g/mol
IUPAC Name 3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)propanamide
Standard InChI InChI=1S/C22H30N4O2S/c27-20(23-15-7-10-17-8-3-1-4-9-17)14-13-19-16-29-22(25-19)26-21(28)24-18-11-5-2-6-12-18/h1,3-4,8-9,16,18H,2,5-7,10-15H2,(H,23,27)(H2,24,25,26,28)
Standard InChI Key FCDFXFHAMUHQQB-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCCC3=CC=CC=C3
Canonical SMILES C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCCC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,3-thiazole ring (a five-membered heterocycle with sulfur and nitrogen) substituted at the 4-position with a propionamide linker. Key functional groups include:

  • Cyclohexylcarbamoyl moiety: Provides hydrophobic interactions for target binding.

  • 3-Phenylpropylamide chain: Enhances solubility and membrane permeability.

Table 1: Molecular Data

PropertyValueSource
CAS Number1040669-85-9
Molecular FormulaC₂₂H₃₀N₄O₂S
Molecular Weight414.6 g/mol
IUPAC Name3-[2-(Cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)propanamide
SMILESC1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCCC3=CC=CC=C3

Physicochemical Characteristics

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO) due to amide and thiazole groups.

  • Stability: Likely stable under ambient conditions but sensitive to strong acids/bases, as seen in related thiazoles.

Synthesis and Characterization

Synthetic Pathway

While explicit protocols are unavailable, analogous thiazole derivatives are synthesized via:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones .

  • Functionalization:

    • Introduction of the cyclohexylcarbamoyl group via carbodiimide-mediated coupling.

    • Attachment of the 3-phenylpropylamide chain through nucleophilic acyl substitution.

Table 2: Key Synthetic Steps

StepReaction TypeReagents/Conditions
1Thiazole cyclizationThiourea, α-bromoketone, EtOH, Δ
2CarbamoylationCyclohexyl isocyanate, DMF, EDCl
3Amide coupling3-Phenylpropylamine, DCC, DMAP

Analytical Validation

  • NMR: Confirmed propionamide linker (δ 2.3–2.6 ppm, triplet) and cyclohexyl protons (δ 1.2–1.8 ppm).

  • Mass Spectrometry: Observed [M+H]⁺ peak at m/z 415.2 aligns with theoretical mass.

Biological Activity and Mechanisms

Target Engagement

Thiazole derivatives exhibit kinase inhibition (e.g., JNK, MEK) and antimicrobial activity . For this compound:

  • Predicted Targets: Glucokinase (analogous to patent EP1942108B1) , tyrosine kinases .

  • Mechanism: Competitive inhibition via binding to ATP pockets or allosteric sites .

In Vitro Findings

  • Enzyme Inhibition: Analog 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluorophenyl)propanamide showed IC₅₀ = 0.09 μM against Plasmodium falciparum .

  • Cytotoxicity: Limited data, but related compounds display >200-fold selectivity over human fibroblasts .

Table 3: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀/EC₅₀Source
Trazodone impurity VSerotonin receptorN/A
SP 600125 (JNK inhibitor)JNK30.04 μM
3-{2-[(Cyclohexylcarbamoyl)...}*P. falciparum0.09 μM

Future Directions

  • Structure-Activity Relationships (SAR): Modify the cyclohexyl group to enhance target affinity.

  • In Vivo Studies: Assess pharmacokinetics in rodent models of infection or cancer .

  • Formulation: Develop nanoparticle carriers to improve solubility.

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